3-[(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid
Overview
Description
3-[(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety linked to a chlorophenyl-substituted imidazolidinone through a phenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid typically involves multiple steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting 3-chlorophenyl isocyanate with glycine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Aldol Condensation: The imidazolidinone is then subjected to an aldol condensation with 4-formylphenol to form the (E)-4-{[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenol intermediate.
Etherification: The intermediate is then reacted with 3-bromomethylbenzoic acid in the presence of a base such as potassium carbonate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
3-[(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.
Reduction: The imidazolidinone ring can be reduced to form a dihydroimidazolidinone derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylate salts.
Reduction: Dihydroimidazolidinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammatory and autoimmune diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-[(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the imidazolidinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid: is similar to other imidazolidinone derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the chlorophenyl group can enhance its hydrophobic interactions, making it potentially more effective in certain biological applications compared to its fluorinated or brominated analogs.
Properties
IUPAC Name |
3-[[4-[(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O5/c25-18-5-2-6-19(13-18)27-22(28)21(26-24(27)31)12-15-7-9-20(10-8-15)32-14-16-3-1-4-17(11-16)23(29)30/h1-13H,14H2,(H,26,31)(H,29,30)/b21-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDSEAVJARILEX-CIAFOILYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)/C=C/3\C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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